Carbamazepine-D10

Overview

Description

Carbamazepine-D10 is used as an internal standard for the quantification of Carbamazepine by GC- or LC-mass spectrometry . It is an anticonvulsant and mood stabilizing drug used primarily in the treatment of epilepsy and neuropathic pain .

Synthesis Analysis

A robust continuous process for the synthesis of carbamazepine (CBZ) has been developed, facilitated by kinetic modelling and monitored by in-line Raman spectroscopy . The process involves the formation of CBZ from iminostilbene (ISB) collected by batch reaction sampling and high-performance liquid chromatography (HPLC) analysis .Molecular Structure Analysis

This compound has a molecular formula of C15H12N2O . High-field cross-polarisation magic-angle spinning 13 C NMR spectra are presented for the four known polymorphs of anhydrous carbamazepine, for a dihydrate, and for two solvates .Chemical Reactions Analysis

A detection method based on the strategy of HPLC/MS3 has been developed and verified its suitability by quantifying carbamazepine in human plasma . The sample protein was firstly precipitated using methanol, then carbamazepine and carbamazepine-D2N15 were separated .Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.33 g/mol . Further physical and chemical properties analysis can be found in the referenced studies .Scientific Research Applications

Interaction with Brain Adenosine Receptors : Carbamazepine interacts potently with brain adenosine receptors. This interaction is competitive and may explain some of its clinical effects, apart from its anticonvulsant properties (Marangos et al., 1983).

Pharmacokinetics and Drug-Drug Interaction Potential : As an inducer of cytochrome P450 3A4 and CYP2B6, Carbamazepine significantly influences the metabolism of various drugs. Its pharmacokinetic modeling is essential for predicting drug-drug interactions, especially in epilepsy therapy (Fuhr et al., 2021).

Metabolite Analysis and Clinical Pharmacokinetics : Understanding the metabolism of Carbamazepine, especially its conversion to Carbamazepine-10,11-Epoxide, is crucial for effective clinical management, particularly in epilepsy and neuralgia treatments (Bertilsson & Tomson, 1986).

Analytical Methods for Detection : Differential Pulse Voltammetry (DPV) has been developed as a novel method for detecting Carbamazepine, offering a simple, cost-effective, and clinically applicable technique for monitoring serum drug levels (Wang et al., 2011).

Pharmacokinetic Drug Interactions : Carbamazepine is involved in numerous clinically significant drug interactions due to its effects on inducing or inhibiting the metabolism of other drugs, highlighting the importance of careful medication management in patients receiving this drug (Spina et al., 1996).

Radiation Protection and Mitigation : Carbamazepine has been identified as a radiation protector and mitigator in murine cells, independent of apoptosis, autophagy, and p53, presenting a unique application in radioprotection (Kim et al., 2012).

Effect on Bipolar Illness : Carbamazepine has shown significant efficacy in the treatment of bipolar illness, particularly in certain difficult-to-treat subtypes. Its long-term clinical use provides valuable insights into its therapeutic applications (Post et al., 2007).

Psychiatric Effects : Carbamazepine has demonstrated positive effects on behavioral dyscontrol in borderline personality disorder, indicating its potential utility beyond its anticonvulsant properties (Gardner & Cowdry, 1986).

Protein Adduct Formation : The study of Carbamazepine-10,11-epoxide's ability to form covalent protein adducts is significant in understanding the bioactivation mechanism of Carbamazepine and its associated adverse reactions (Bu et al., 2005).

Detection and Analysis in Environmental Samples : The application of an enzyme-linked immunosorbent assay (ELISA) for the quantification of Carbamazepine in environmental samples demonstrates its broad scope beyond clinical applications (Calisto et al., 2011).

Cancer Research : Studies have shown that Carbamazepine can inhibit the proliferation of estrogen-dependent breast cancer cells, suggesting its potential as a therapeutic agent in certain cancer types (Meng et al., 2006).

Impact on Phospholipase A2 and Cyclooxygenase in Brain : Chronic treatment with Carbamazepine has been observed to downregulate cytosolic phospholipase A2 expression and cyclooxygenase activity in the rat brain, providing insights into its mechanism of action in mood stabilization (Ghelardoni et al., 2004).

Pharmaceutical Persistence in Water Treatment : Research into the elimination of Carbamazepine using laccase in wastewater treatment underscores the environmental persistence of the drug and the need for effective removal strategies (Hata et al., 2010).

Mechanism of Action

Target of Action

Carbamazepine-D10, a deuterium-labeled variant of Carbamazepine (CBZ), primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .

Mode of Action

This compound, like its parent compound, acts as a sodium channel blocker . It binds preferentially to voltage-gated sodium channels in their inactive conformation, which prevents repetitive and sustained firing of an action potential . This action helps to stabilize hyper-excited neural membranes, inhibit repetitive neuronal firing, and reduce the propagation of synaptic impulses .

Biochemical Pathways

For instance, it has been found to increase the levels of glutamate (Glu) and gamma-aminobutyric acid (GABA) , and decrease the levels of acetylcholine (ACh) and acetylcholinesterase (AChE) . Additionally, it can inhibit the transcription levels of certain genes such as gabra1, grin1b, grin2b, gad1b, and abat .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with its parent compound, Carbamazepine. It has a bioavailability of approximately 99% . The peak levels are reached 6-8 hours after administration, and food can slow absorption . It is metabolized in the liver to active metabolites, including carbamazepine-10,11-epoxide . The half-life initially is about 36 hours, which shortens over time to 12 hours .

Result of Action

The primary result of this compound’s action is the stabilization of hyper-excited neural membranes and the reduction of the propagation of synaptic impulses. This leads to a decrease in seizure activity, making it an effective treatment for epilepsy . At the molecular level, it can affect the levels of certain neurotransmitters and the transcription of specific genes .

Action Environment

Environmental factors can influence the action of this compound. For instance, studies have shown that the dehydration behavior of Carbamazepine dihydrate, a related compound, can be influenced by environmental conditions . Additionally, the presence of certain substances in the environment, such as carbon materials, can suppress the accumulation of Carbamazepine in certain systems

Safety and Hazards

Future Directions

Carbamazepine and its derivatives have shown efficacy in treating mixed seizures, partial seizures with complex symptomatology, and generalized tonic-clonic seizures . It is also used off-label for refractory schizophrenia, restless leg syndrome, decreasing agitation and aggression in patients with dementia, and the treatment of neuropathic pain and fibromyalgia . Future research may focus on these areas and the development of more effective synthesis processes .

Biochemical Analysis

Biochemical Properties

Carbamazepine-D10, like its parent compound Carbamazepine, interacts with various enzymes and proteins. It has been found to induce significant changes in the hepatic antioxidant status of fish subjected to environmentally relevant concentrations . The interactions of this compound with these biomolecules can lead to alterations in enzymatic and non-enzymatic biomarkers of oxidative defense, toxicant biotransformation, and organ and tissue damage .

Cellular Effects

This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause oxidative stress and damage to liver tissues in non-target freshwater organisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to alterations in the activity of various enzymes and proteins, impacting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it can induce a significant change in the hepatic antioxidant status of fish subjected to environmentally relevant concentrations . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been found to reduce the occurrence of seizures in mouse models of tonic-clonic, or maximal electroshock-induced, seizures .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

properties

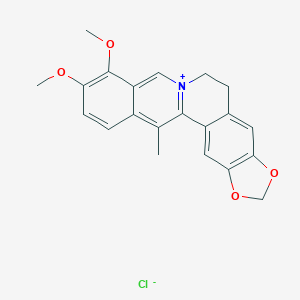

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decadeuteriobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGPTBGBLSHEPO-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C3N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497060 | |

| Record name | Carbamazepine-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132183-78-9 | |

| Record name | 5H-Dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-d10-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132183-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamazepine-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132183-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)

![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)